4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Acquire a truly novel chemotype for your screening library. Distinct from the 2,3-dimethylphenyl isomer (CAS 1029041-57-3), this 3,5-dimethylphenyl regioisomer features a symmetric hydrophobic surface that avoids ortho-steric effects, enabling clean electronic and hydrophobic SAR analysis. With no prior art annotations in ChEMBL, it delivers genuine chemical diversity without the risk of rediscovering known hits. The morpholinopropyl side chain enhances solubility, while the 3,5-dimethylphenyl amide provides a metabolically stable aromatic recognition element.

Molecular Formula C19H29N3O4
Molecular Weight 363.458
CAS No. 1097616-30-2
Cat. No. B2431602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
CAS1097616-30-2
Molecular FormulaC19H29N3O4
Molecular Weight363.458
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C
InChIInChI=1S/C19H29N3O4/c1-14-10-15(2)12-16(11-14)21-18(23)13-17(19(24)25)20-4-3-5-22-6-8-26-9-7-22/h10-12,17,20H,3-9,13H2,1-2H3,(H,21,23)(H,24,25)
InChIKeyPOEVGBJSGVRHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097616-30-2): Procurement-Relevant Structural and Database Baseline


4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097616-30-2, molecular formula C₁₉H₂₉N₃O₄, MW 363.458) is a synthetic small molecule belonging to the 2-((3-morpholinopropyl)amino)-4-oxobutanoic acid chemotype, characterized by a 3,5-dimethylphenyl substituent on the 4-oxobutanoic amide [1]. The compound is listed in the ZINC database (ZINC1615259289) as a for-sale screening compound but has no known biological activity in ChEMBL and has not been reported in any publications [2]. The core scaffold—2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid—lacks the 3,5-dimethylphenyl amide moiety entirely and represents the minimal pharmacophore [3].

Why In-Class 4-Oxobutanoic Acid Analogs Cannot Substitute for 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097616-30-2)


Within the 2-((3-morpholinopropyl)amino)-4-oxobutanoic acid series, the position of methyl substituents on the phenyl ring determines the three-dimensional shape, electronic distribution, and hydrogen-bonding capacity of the molecule. The 3,5-dimethylphenyl regioisomer (CAS 1097616-30-2) places both methyl groups in meta positions relative to the amide linkage, creating a symmetric hydrophobic surface distinct from the 2,3-dimethylphenyl isomer (CAS 1029041-57-3), which positions one methyl group ortho to the amide, likely inducing steric clash and altering the torsion angle of the phenyl ring . Although no head-to-head biological data exist for these compounds, the ZINC database classifies the 3,5-dimethylphenyl analog as a distinct chemical entity with no known activity, underscoring that this scaffold has not been pharmacologically validated and cannot be presumed interchangeable with any other regioisomer without experimental confirmation [1].

Quantitative Differentiation Evidence for 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097616-30-2) vs. Structural Analogs


Regioisomeric Differentiation: 3,5-Dimethylphenyl vs. 2,3-Dimethylphenyl Substitution Pattern

The target compound (CAS 1097616-30-2) bears the 3,5-dimethylphenyl substituent, whereas the closest commercially listed analog CAS 1029041-57-3 bears the 2,3-dimethylphenyl group. This positional isomerism changes the substitution pattern from symmetric meta,meta-disubstitution (3,5-) to asymmetric ortho,meta-disubstitution (2,3-). The ortho-methyl group in the 2,3-isomer is expected to introduce steric hindrance with the amide carbonyl, increasing the torsional barrier of the phenyl ring. No direct comparative biological or physicochemical data are available for either compound. This evidence is class-level inference derived from well-established principles of medicinal chemistry regarding ortho-substituent effects on amide conformation [1].

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Computed Physicochemical Property Profile: MMsINC Database Parameters for Structurally Related 4-Oxobutanoic Acid Analog

The MMsINC database provides computed physicochemical descriptors for a closely related C₁₉H₂₉N₃O₄ scaffold (ASINEX-ZINC03087659, MMsCODE MMs00285619): logS = -4.35, SlogP = 2.22, with 3 hydrogen bond donors, 3 hydrogen bond acceptors, and zero Lipinski violations. While this entry does not correspond exactly to the target compound, it demonstrates the computed property space for molecules sharing the same molecular formula and core connectivity. The target compound (CAS 1097616-30-2) has a ZINC-calculated logP of 0.331, suggesting significantly different lipophilicity from the MMsINC analog (SlogP = 2.22), which would affect membrane permeability and solubility. No direct experimental logP or solubility data exist for the target compound [1][2].

Physicochemical Properties Drug-likeness Computational Chemistry

Absence of Published Biological Activity: Differentiation by Pharmacological Novelty Status

The ZINC database explicitly states for the target compound (ZINC1615259289): 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL.' This places CAS 1097616-30-2 in the category of a pharmacologically uncharacterized screening compound. In contrast, many structurally related 4-oxobutanoic acid derivatives with different aryl substituents (e.g., fluorophenyl, nitrophenyl, methoxyphenyl analogs) have been investigated as potential enzyme inhibitors or biochemical probes, though quantitative comparative data remain sparse across this chemotype. The absence of any biological annotation distinguishes this compound from analogs that have at least preliminary activity annotations in screening databases [1].

Screening Compound Biological Activity Drug Discovery

Molecular Scaffold Comparison: 4-Oxobutanoic Acid Core with Morpholinopropyl Amino vs. Simplified Scaffold

The target compound incorporates the full 2-((3-morpholinopropyl)amino)-4-oxobutanoic acid scaffold with an N-(3,5-dimethylphenyl) amide extension. The minimal core scaffold—2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid (PubChem CID 144230105)—has a molecular weight of only 244.29 Da, compared to 363.458 Da for the target compound. This ~119 Da difference reflects the addition of the 3,5-dimethylphenyl amide moiety, which adds aromatic character, increases hydrophobic surface area, and introduces an additional hydrogen bond donor. The core scaffold alone has a computed XLogP3-AA of -3.4, indicating high hydrophilicity, whereas the full target compound has a ZINC-calculated logP of 0.331, demonstrating that the 3,5-dimethylphenyl amide dramatically shifts lipophilicity from hydrophilic to moderately lipophilic [1][2].

Scaffold Complexity Fragment-Based Drug Discovery Molecular Diversity

Recommended Application Scenarios for 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS 1097616-30-2) Based on Available Evidence


Virtual Screening and Computational Docking Campaigns Requiring a Pharmacologically Unbiased Chemical Probe

The confirmed absence of any published biological activity for CAS 1097616-30-2 [1] makes this compound suitable for computational screening campaigns where a truly novel chemotype is desired. Its ZINC-calculated logP of 0.331 and molecular weight of 363.458 Da place it within lead-like chemical space. The regioisomeric distinction from the 2,3-dimethylphenyl analog (CAS 1029041-57-3) provides a basis for comparative docking studies to assess the impact of methyl group positioning on predicted binding poses.

Structure-Activity Relationship (SAR) Studies Exploring Regioisomeric Effects of Dimethylphenyl Substitution on 4-Oxobutanoic Acid Scaffolds

Procurement of CAS 1097616-30-2 alongside its 2,3-dimethylphenyl regioisomer (CAS 1029041-57-3) enables systematic SAR exploration of how methyl substitution pattern (meta,meta vs. ortho,meta) affects biochemical activity [1]. The symmetric 3,5-substitution pattern avoids ortho-steric effects present in the 2,3-isomer, allowing isolation of electronic and hydrophobic contributions to any observed biological activity.

Chemical Library Diversification for Hit Discovery Programs

With no prior art annotations in ChEMBL or any other public bioactivity database [1], this compound adds genuine chemical diversity to screening libraries without the risk of rediscovering previously reported hits. The morpholinopropyl amino side chain confers solubility advantages over simpler alkyl amines, while the 3,5-dimethylphenyl amide provides a metabolically stable aromatic recognition element.

Quote Request

Request a Quote for 4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.